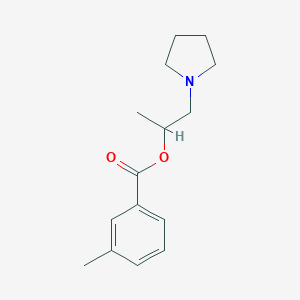
1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate, also known as Pyrazolam, is a benzodiazepine derivative that has been gaining popularity in scientific research due to its unique properties. Pyrazolam was first synthesized in 1971 by Leo Sternbach, and since then, it has been studied for its potential use in treating anxiety, insomnia, and other related disorders.
Mecanismo De Acción
1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate works by binding to the benzodiazepine receptor site on the GABA-A receptor, which enhances the inhibitory effects of GABA in the central nervous system. This results in a decrease in neuronal excitability, which leads to the anxiolytic, sedative, and hypnotic effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects, including anxiolytic, sedative, and hypnotic effects. It has also been found to have anticonvulsant and muscle relaxant effects, which make it a promising candidate for the treatment of these conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate is its high potency, which makes it a useful tool for studying the benzodiazepine receptor site on the GABA-A receptor. However, one of the limitations of this compound is its short half-life, which makes it difficult to study its long-term effects.
Direcciones Futuras
There are a number of future directions for the study of 1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate, including the development of new analogs with improved pharmacokinetic properties, the study of its long-term effects, and the investigation of its potential use in treating other conditions such as epilepsy and muscle spasms. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the central nervous system.
Métodos De Síntesis
The synthesis of 1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate involves the reaction of 3-amino-1,2,4-triazole with 2-bromo-2-chloroacetophenone, followed by the reaction of the resulting product with pyrrolidine and 3-methylbenzoic acid. This process results in the formation of this compound, which is a white crystalline powder with a molecular weight of 342.8 g/mol.
Aplicaciones Científicas De Investigación
1-(Pyrrolidin-1-yl)propan-2-yl 3-methylbenzoate has been extensively studied in scientific research for its potential use in treating anxiety, insomnia, and other related disorders. It has been found to have anxiolytic, sedative, and hypnotic effects, which make it a promising candidate for the treatment of these conditions. This compound has also been studied for its potential use in treating alcohol withdrawal syndrome, as it has been found to reduce the severity of withdrawal symptoms.
Propiedades
Fórmula molecular |
C15H21NO2 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
1-pyrrolidin-1-ylpropan-2-yl 3-methylbenzoate |
InChI |
InChI=1S/C15H21NO2/c1-12-6-5-7-14(10-12)15(17)18-13(2)11-16-8-3-4-9-16/h5-7,10,13H,3-4,8-9,11H2,1-2H3 |
Clave InChI |
XWNMZXQEEFPOCT-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)OC(C)CN2CCCC2 |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)OC(C)CN2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1,3-Benzodioxol-5-yl)-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294794.png)
![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-chlorophenyl)-6-[(E)-2-(2-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294797.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)
